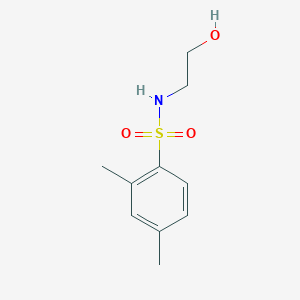

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide

Descripción general

Descripción

N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It’s also used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide” were not found, there are related compounds such as hyperbranched N-(2-hydroxypropyl)methacrylamides that have been synthesized for transport and delivery in pancreatic cell lines . Another related compound, N-(2-hydroxyethyl)piperazine, was prepared by carrying out a reductive alkylation and cyclization reaction of monoethanolamine and diethanolamine in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst .

Safety and Hazards

The safety data sheet for a related compound, N-(2-Hydroxyethyl)piperazine, indicates that it causes skin irritation and serious eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves .

Direcciones Futuras

While specific future directions for “N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide” were not found, there are ongoing studies on related compounds. For instance, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is a growing field with potential for large-scale production and control over particle size and morphology .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8-3-4-10(9(2)7-8)15(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFUTNIPSOXHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495112.png)

![9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B495115.png)

![3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B495116.png)

![8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495117.png)

![N-(3-acetylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495118.png)

![2-oxo-N-(1H-1,2,4-triazol-5-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495119.png)

![N-(3-methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495120.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495123.png)

![2-[2-(2-fluorophenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495126.png)

![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495127.png)

![2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B495136.png)